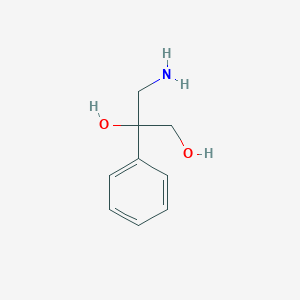

3-Amino-2-phenylpropane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2-phenylpropane-1,2-diol is a compound with the molecular weight of 167.21 . It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .

Synthesis Analysis

The synthesis of (1S,2S)-1-phenylpropane-1,2-diol ((1S,2S)-1-PPD), a similar compound, from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . This involved a stereoselective three-enzyme cascade, coupling stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and coenzyme regeneration by formate dehydrogenase (FDH) .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H13NO2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 .Chemical Reactions Analysis

The stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol ((1S,2S)-1-PPD) from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . This involved coupling stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and coenzyme regeneration by formate dehydrogenase (FDH) .Physical and Chemical Properties Analysis

This compound is a very viscous transparent colorless to pale yellow liquid with a melting point of 55-57 °C and a boiling point of 264-265 °C . The density at 25 °C is 1.175 g/mL . This compound is soluble in water .Applications De Recherche Scientifique

Synthesis and Catalysis

- Chiral Amino Alcohol Derivatives Synthesis : (1R,2R)-2-Amino-1-phenylpropane-1,3-diol is a precursor for synthesizing chiral 1,2-amino alcohol derivatives. These derivatives are used in asymmetric reduction of aryl ketones with oxazaborolidine, yielding secondary alcohols with good yield and moderate to high enantiomeric excess (Vatmurge, Hazra, & Pore, 2007).

Chemical Reactions and Interactions

- Reactivity with Tetrahydroxyborate Ion : L-(+)-threo-2-amino-1-phenylpropane-1,3-diol reacts with the tetrahydroxyborate ion, B(OH)–4. This reaction, studied through polarimetry, circular dichroism, and 11B NMR, shows how 1,3-diols can interact with B(OH)–4, providing insights into the reactivity of substituted 1,3-diols (Dawber, 1987).

Pharmaceutical and Medicinal Chemistry

- Immunosuppressive Activity : A series of 2-substituted 2-aminopropane-1,3-diols demonstrated lymphocyte-decreasing effects and immunosuppressive activity, indicating potential pharmaceutical applications in organ transplantation (Kiuchi et al., 2000).

Synthetic Methodology

- Synthesis of Diols : The synthesis of 2-phenylpropane-1,3-diol involves using ethyl-2-phenylacetate, ethyl formate, sodium methoxide, and NaBH4. This method highlights a convenient process with high yield and purity, essential for producing this diol for further applications (Zhang Xiu-qin, 2009).

Stereochemistry and Chiral Applications

- Synthesis of Stereoisomers : Enzymatic synthesis of 1-phenylpropane-1,2-diol stereoisomers from benzaldehyde and acetaldehyde is achievable using lyase followed by an alcohol dehydrogenase. This method allows separate access to each diol isomer, contributing to the field of stereochemistry (Kihumbu, Stillger, Hummel, & Liese, 2002).

Safety and Hazards

3-Amino-2-phenylpropane-1,2-diol causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as amphetamines and derivatives , which are organic compounds containing or derived from 1-phenylpropan-2-amine.

Mode of Action

The mode of action of 3-Amino-2-phenylpropane-1,2-diol involves a two-step strategy. First, the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . This is followed by an intramolecular cyclization to generate a series of functional aliphatic six-membered cyclic carbonate monomers .

Biochemical Pathways

The compound’s ability to install concurrently two different functional groups suggests that it may influence multiple biochemical pathways .

Result of Action

The result of the action of this compound is the production of functional aliphatic six-membered cyclic carbonate monomers . These monomers can be subjected to organo-catalytic ring-opening polymerization to produce well-defined homopolymers and copolymers .

Analyse Biochimique

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of action of 3-Amino-2-phenylpropane-1,2-diol is not well-defined. It is speculated that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-amino-2-phenylpropane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-9(12,7-11)8-4-2-1-3-5-8/h1-5,11-12H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHSHQBSGFVPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)

![(4-((4-fluorobenzyl)thio)-2-(2-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2609749.png)

![1-ethyl-6-(4-fluorobenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2609751.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)

![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)

![1-(4-Chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2609764.png)